4-Chloro-8-methoxy-2-phenylquinoline
Description
BenchChem offers high-quality 4-Chloro-8-methoxy-2-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-methoxy-2-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
57183-54-7 |
|---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
4-chloro-8-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClNO/c1-19-15-9-5-8-12-13(17)10-14(18-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
YCHPHWONKDEUAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity of 8-Methoxy-2-Phenylquinoline Derivatives
[1][2]
Executive Summary: The Scaffold Intersection
The 8-methoxy-2-phenylquinoline scaffold represents a strategic intersection in medicinal chemistry, fusing the pharmacophores of two historically significant classes: the 2-phenylquinolines (known for antitumor and antileishmanial activity) and the 8-aminoquinolines (exemplified by Primaquine, known for antimalarial efficacy).
While the 8-methoxy group is traditionally associated with metabolic stability and oxidative stress induction in parasites, the 2-phenyl moiety confers planarity essential for DNA intercalation and hydrophobic interactions within kinase binding pockets. This guide dissects the structure-activity relationships (SAR), therapeutic applications, and synthetic protocols for this specific subclass, highlighting its emergence as a potent antiproliferative agent against solid tumors (colon, breast) and its utility in parasitic disease models.[1]
Chemical Biology & Structure-Activity Relationship (SAR)
The biological efficacy of 8-methoxy-2-phenylquinoline derivatives is governed by a delicate balance between lipophilicity and hydrogen-bonding capability.
The 8-Methoxy "Switch"
-
Lipophilicity vs. H-Bonding: Unlike its 8-hydroxy counterpart (a strong metal chelator), the 8-methoxy group acts as a lipophilic cap. In antiproliferative assays, 8-hydroxy derivatives often show higher potency (lower IC50) due to H-bond donation.[2] However, 8-methoxy derivatives exhibit superior membrane permeability and metabolic stability, making them critical for in vivo bioavailability.
-
Position Sensitivity: The position of the methoxy group is non-trivial. In 4-anilino-2-phenylquinoline series, shifting the methoxy from C6 to C8 results in a distinct modulation of activity, often decreasing potency slightly but altering the mechanism of cell cycle arrest.
The 2-Phenyl Anchor
-
Intercalation & Sterics: The 2-phenyl ring extends the aromatic surface area, facilitating
stacking interactions with DNA base pairs or aromatic residues in enzyme active sites (e.g., Topoisomerase II). -
Electronic Effects: Substituents on the 2-phenyl ring (e.g., 4'-OMe, 4'-F) fine-tune the electron density of the quinoline core, affecting its basicity and protonation state at physiological pH.
SAR Visualization
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 8-methoxy, 2-phenyl, and 4-position substituents.
Therapeutic Applications
Oncology: Solid Tumor Targeting
The most significant activity of 8-methoxy-2-phenylquinoline derivatives, particularly 4-anilino-8-methoxy-2-phenylquinoline , is observed in solid tumors.
-
Mechanism of Action: Unlike many 2-phenylquinolones that induce G2/M arrest (tubulin targeting), specific 8-methoxy-2-phenylquinoline derivatives have been shown to induce S-phase arrest . This suggests a mechanism involving DNA synthesis inhibition or Topoisomerase II interaction rather than pure microtubule destabilization.[1]
-
Key Data:
Table 1: Comparative Antiproliferative Activity (IC50 in µM) Data synthesized from structure-activity studies on 4-anilino-2-phenylquinolines.
| Compound Derivative | HCT-116 (Colon) | MCF-7 (Breast) | Mechanism Note |
| 8-Methoxy-4-anilino | 10.47 | 8.91 | S-Phase Accumulation |
| 8-Hydroxy-4-anilino | 1.20 | 0.07 | H-bond donor (High Potency) |
| 6-Methoxy-4-anilino | 3.89 | 5.50 | Positional Isomer |
| 2-Phenylquinoline (Core) | >50 | >50 | Low activity without C4-amine |
Parasitology: Leishmania & Malaria[5][6]
-
Leishmaniasis: The 2-phenylquinoline core is a privileged scaffold for antileishmanial activity. Derivatives such as 4-methoxy-2-phenylquinoline have shown efficacy against Leishmania amazonensis and Leishmania donovani. The 8-methoxy substitution is explored to modulate the half-life and reduce the rapid metabolic clearance seen with simple 2-alkylquinolines.
-
Malaria: While 8-aminoquinolines are the gold standard for radical cure (hypnozoites), 2-phenyl-8-methoxy analogs are investigated to overcome resistance. The 8-methoxy group is essential for the oxidative mechanism that generates reactive species toxic to the parasite.
Mechanistic Pathway Analysis
The anticancer mechanism of these derivatives is distinct.[1] While they share the quinoline core with tubulin inhibitors, the S-phase arrest points to DNA replication interference.
Figure 2: Proposed Mechanism of Action (MOA) leading to S-phase arrest and subsequent apoptosis.
Experimental Protocols
Synthesis: Modified Friedländer Condensation
The most reliable route to 8-methoxy-2-phenylquinoline is the Friedländer synthesis, which avoids the harsh conditions and tar formation often seen with the Doebner-Miller reaction for this specific substrate.
Reagents:
Protocol:
-
Preparation: Dissolve 2-amino-3-methoxybenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in absolute ethanol (10 mL/mmol).
-
Catalysis: Add catalytic KOH (10 mol%) or piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Cool to room temperature. The product often precipitates upon cooling.[1]
-
Purification: Filter the precipitate. If no precipitate forms, evaporate solvent and recrystallize from ethanol/water.[1]
-
Validation: Confirm structure via 1H NMR (expect methoxy singlet ~4.0 ppm and phenyl protons).
Bioassay: MTT Cytotoxicity Screen
Objective: Determine IC50 against HCT-116 cells.
-
Seeding: Seed HCT-116 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the 8-methoxy-2-phenylquinoline derivative in DMSO (stock 10 mM). Prepare serial dilutions in media (final DMSO < 0.1%). Treat cells for 48h.
-
Labeling: Add MTT reagent (5 mg/mL in PBS) to each well (10% of volume). Incubate 4h at 37°C.
-
Solubilization: Remove media.[1] Add 100 µL DMSO to dissolve formazan crystals.[1][4]
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives. PubMed. [Link]
-
Antileishmanial activity of synthetic analogs of the naturally occurring quinolone alkaloid. NCBI PMC. [Link][1]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent. MDPI. [Link]
-
The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. NCBI PMC. [Link][1]
-
Synthesis and Cytotoxicity of 8-Hydroxyquinoline Betti Products. MDPI. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Methoxy-4-(4-methoxyphenyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of 4-Chloro-8-methoxy-2-phenylquinoline via POCl₃
Executive Summary
This application note details the optimized protocol for synthesizing 4-chloro-8-methoxy-2-phenylquinoline , a critical pharmacophore in the development of antimalarial agents, NK3 receptor antagonists, and antimitotic compounds. The method utilizes Phosphorus Oxychloride (POCl₃) to effect the chlorodehydroxylation of the tautomeric 4-quinolone precursor.
Unlike generic protocols, this guide addresses the specific electronic influence of the 8-methoxy substituent, which enhances the nucleophilicity of the carbonyl oxygen but requires careful thermal control to prevent decomposition. The protocol emphasizes safety (quenching of POCl₃), purity profiles, and scalability.
Introduction & Retrosynthetic Analysis
The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the C4 position is the pivotal "activation" step, converting the stable, unreactive quinolone (A) into a highly reactive electrophile (B) suitable for subsequent SNAr reactions with amines (to form aminoquinolines) or palladium-catalyzed couplings.
Structural Considerations
-
8-Methoxy Group: This electron-donating group (EDG) increases the electron density of the quinoline ring. While this stabilizes the protonated intermediate, it generally facilitates the initial nucleophilic attack of the carbonyl oxygen onto the phosphorus center of POCl₃.
-
2-Phenyl Group: Provides conjugation and steric bulk, requiring high temperatures (reflux) to ensure complete aromatization.
Reaction Scheme
The transformation proceeds via the activation of the tautomeric 4-hydroxy species by POCl₃, followed by nucleophilic displacement by chloride.
Figure 1: Reaction pathway for the chlorodehydroxylation of the quinolone scaffold.
Materials & Equipment
Reagents
| Reagent | Role | Purity | Stoichiometry |
| 8-Methoxy-2-phenylquinolin-4(1H)-one | Substrate | >98% | 1.0 equiv |
| Phosphorus Oxychloride (POCl₃) | Reagent/Solvent | Reagent Grade | 5.0 - 10.0 equiv |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade | N/A |
| Ammonium Hydroxide (25%) | Neutralization | ACS Grade | Excess |
| Sodium Bicarbonate (Sat. Aq.) | Alternative Quench | ACS Grade | Excess |
| Brine | Wash | Sat. | N/A |
Equipment
-
Round-bottom flask (RBF) with 24/40 joint.
-
Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
-
Magnetic stir bar (PTFE coated).
-
Oil bath (set to 120°C).
-
Rotary evaporator with a base trap (NaOH) for acidic fumes.
Experimental Protocol
Phase 1: Reaction Setup
Safety Note: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.
-
Charge: In a dry 100 mL round-bottom flask, place 8-methoxy-2-phenylquinolin-4(1H)-one (1.0 g, 3.98 mmol).
-
Solvation: Carefully add POCl₃ (5.0 mL, ~54 mmol).
-
Note: The substrate may not dissolve immediately.[1] It will dissolve upon heating.
-
Optimization: For larger scales (>10g), reduce POCl₃ equivalents to 3-5 equiv and use anhydrous toluene as a co-solvent to improve heat transfer and reduce cost.
-
-
Reflux: Attach the reflux condenser protected by a drying tube. Lower the flask into a pre-heated oil bath (110–120°C).
-
Monitoring: Stir at reflux for 2–3 hours .
-
Endpoint: The suspension should turn into a clear, dark solution. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (highly polar, near baseline) should disappear, replaced by a less polar spot (Rf ~0.6–0.7).
-
Phase 2: Workup (The "Quench")
Critical Step: Direct quenching of hot POCl₃ is dangerous. The "Distill-then-Quench" method is recommended for safety and yield.
-
Evaporation: Allow the reaction mixture to cool to ~50°C. Connect to a rotary evaporator and remove the excess POCl₃ under reduced pressure.
-
Caution: Use a robust vacuum pump protected by a cold trap and a caustic scrubber (KOH/NaOH) to neutralize distilled POCl₃ vapors.
-
Result: A thick, syrupy residue (often yellow/orange) remains.
-
-
Quenching:
-
Place the flask containing the residue in an ice-water bath (0°C).
-
Slowly add crushed ice (~20 g) and water (20 mL) to the residue with vigorous stirring.
-
Observation: The residue will decompose exothermically. Stir for 15–20 minutes to ensure complete hydrolysis of reactive phosphoryl intermediates.
-
-
Neutralization:
-
The resulting aqueous suspension will be strongly acidic (pH < 1).
-
Slowly add 25% NH₄OH (or sat. NaHCO₃) dropwise while keeping the flask on ice until the pH reaches ~8–9.
-
Precipitation: The product usually precipitates as an off-white or pale yellow solid upon neutralization.
-
Phase 3: Isolation & Purification
-
Extraction (If oil forms): If the product is gummy, extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Filtration (If solid forms): If a nice solid precipitate forms (common for 2-phenyl derivatives), filter via Büchner funnel.[2] Wash with copious water to remove inorganic salts.
-
Purification:
-
Recrystallization: The crude solid is often >90% pure. Recrystallize from Acetonitrile or Ethanol .
-
Yield: Expect 85–95% yield.
-
Characterization: 4-Chloro-8-methoxy-2-phenylquinoline.
-
Appearance: Pale yellow needles/solid.
-
Melting Point: Typically 105–110°C (derivative dependent).
-
-
Mechanistic Insight
Understanding the mechanism aids in troubleshooting. The reaction is not a simple substitution but an activation-elimination sequence.
-
Tautomerization: The 4-quinolone exists in equilibrium with its 4-hydroxy tautomer.
-
Activation: The hydroxy oxygen attacks the electrophilic Phosphorus of POCl₃. A chloride ion is displaced.[3]
-
Imidoyl Phosphate Formation: This forms a highly electrophilic intermediate (O-dichlorophosphoryl quinoline).
-
Nucleophilic Attack: The chloride ion (generated in step 2) attacks the C4 carbon.
-
Aromatization: The P-O bond cleaves, releasing the stable PO₂Cl₂⁻ species and restoring the aromaticity of the pyridine ring component.
Why 8-Methoxy matters: The 8-OMe group donates electron density into the ring system. While this makes the C4 carbon slightly less electrophilic (potentially slowing step 4), it significantly enhances the nucleophilicity of the oxygen in step 2. Empirically, 8-methoxy derivatives react cleanly but may require slightly longer reflux times than unsubstituted quinolines.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the isolation of the target chloroquine.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Gummy Product | Incomplete hydrolysis of phosphate intermediates. | Extend the stirring time during the ice-water quench (before neutralizing). Ensure pH is basic (>8). |
| Starting Material Remains | Reaction temperature too low. | Ensure the oil bath is at 110°C+ and the system is actually refluxing. |
| Violent Quench | Excess POCl₃ was not removed. | Remove as much POCl₃ as possible via distillation before adding water. |
| Dark/Black Product | Thermal decomposition.[4] | Do not exceed 120°C. Check the purity of the starting quinolone (aniline impurities cause tarring). |
References
-
Structure & Activity: Tseng, C. H., et al. (2006). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[5]
-
General Protocol (2-Phenylquinolines): Giardina, G. A., et al. (1997). Replacement of the quinoline system in 2-phenylquinoline-4-carboxamide NK-3 receptor antagonists. Journal of Medicinal Chemistry, 40(12), 1794-1807.
-
POCl3 Mechanism: Disselkamp, P., et al. (2011). Mechanism of the reaction of 4-quinazolones with POCl3. Journal of Organic Chemistry, 76(6), 1653-1661.[6] (Provides mechanistic analogy for N-heterocycle chlorination).
-
Safety Guide: BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Quinolone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Chloroquinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, 4-chloroquinoline stands out as a highly versatile and reactive intermediate.[1] Its significance lies in the strategic placement of the chloro group at the 4-position, which renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the gateway to a vast chemical space of 4-substituted quinolines, a class of compounds demonstrating a wide spectrum of biological activities, most notably as antimalarial, anticancer, and anti-inflammatory agents.[1][2][3]
The celebrated antimalarial drug chloroquine, for instance, is synthesized via the nucleophilic displacement of the 4-chloro group of 4,7-dichloroquinoline by an alkylamine.[2] The continued exploration of this reaction has led to the development of other important antimalarials like amodiaquine, which remains effective against many chloroquine-resistant strains of Plasmodium falciparum.[2] Beyond malaria, the 4-aminoquinoline core is a recognized pharmacophore in the development of treatments for other diseases, including Parkinson's disease.[3] This guide provides a detailed exploration of the mechanistic principles and practical protocols for leveraging the nucleophilic substitution reactions of 4-chloroquinolines in drug discovery and development.
Mechanistic Insights: The Causality Behind Experimental Choices
The nucleophilic aromatic substitution (SNAr) on 4-chloroquinolines is not a simple one-step displacement. It proceeds through a well-established addition-elimination mechanism.[4][5] Understanding this mechanism is paramount for optimizing reaction conditions and predicting outcomes.
The quinoline ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. The nitrogen atom in the ring acts as an electron-withdrawing group, further polarizing the C4-Cl bond and making the C4 carbon atom highly electrophilic.[6] The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is resonance-stabilized, with the negative charge delocalized over the quinoline ring system. The rate-determining step is typically the formation of this Meisenheimer complex, as it involves the temporary loss of aromaticity.[5][7] In the final, rapid step, the chloride ion is expelled as a leaving group, and the aromaticity of the quinoline ring is restored.[5][7]
The presence of additional electron-withdrawing groups on the quinoline ring, particularly at positions ortho or para to the chloro group, can significantly accelerate the reaction by further stabilizing the Meisenheimer intermediate.[7] Conversely, electron-donating groups can decelerate the reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-8-methoxy-2-phenylquinoline
Welcome to the technical support center for the synthesis of 4-chloro-8-methoxy-2-phenylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, enhance yield, and ensure product purity.
I. Synthetic Overview & Strategy
The synthesis of 4-chloro-8-methoxy-2-phenylquinoline is most effectively approached via a two-stage process. The initial stage involves constructing the core heterocyclic scaffold, 8-methoxy-2-phenylquinolin-4-ol, followed by a chlorination step to yield the final product. The most robust and widely adopted method for the initial quinoline ring formation is the Friedländer Annulation, which offers high versatility and good yields when optimized.[1][2]
The overall workflow can be visualized as follows:
Caption: Two-stage synthesis of 4-chloro-8-methoxy-2-phenylquinoline.
II. Troubleshooting Guide: Stage 1 - Friedländer Annulation
This section addresses common issues encountered during the synthesis of the 8-methoxy-2-phenylquinolin-4-ol intermediate.
Q1: My reaction yield for the quinolin-4-ol intermediate is very low. What are the primary causes and how can I fix it?
Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors including suboptimal reaction conditions, catalyst choice, and side reactions.[3]
Potential Cause 1: Inappropriate Catalyst or Catalyst Inactivation The Friedländer annulation is an acid-catalyzed reaction.[4] The choice and activity of the catalyst are critical for driving the reaction to completion.
-
Solution:
-
Catalyst Screening: While strong mineral acids like H₂SO₄ can be effective, they can also lead to harsh conditions and byproduct formation.[4] Consider screening milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as ZnCl₂. Modern approaches using ionic liquids or solid acid catalysts can also offer excellent yields under milder conditions.[3]
-
Catalyst Loading: Ensure appropriate catalyst loading, typically ranging from 10 mol% for stronger catalysts to higher amounts if the catalyst also serves as a solvent (e.g., polyphosphoric acid).
-
Anhydrous Conditions: Traces of water can hydrolyze certain Lewis acid catalysts or unfavorably shift reaction equilibria. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[5]
-
Potential Cause 2: Suboptimal Reaction Temperature and Time The reaction is highly sensitive to temperature. Insufficient heat leads to incomplete conversion, while excessive heat can cause degradation of starting materials and the desired product, often resulting in tar formation.[5][6]
-
Solution:
-
Temperature Optimization: Begin with a moderate temperature (e.g., 80-100 °C) and incrementally increase it in 10-15 °C steps.
-
Reaction Monitoring: The most critical step is to monitor the reaction's progress closely using Thin-Layer Chromatography (TLC).[3] Spot the reaction mixture alongside your starting materials every 30-60 minutes. The reaction is complete when the limiting starting material spot has been consumed. This prevents over-heating and degradation.
-
Microwave Synthesis: Consider using a microwave synthesizer. This technique can drastically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by minimizing the formation of thermal decomposition byproducts.[1]
-
Potential Cause 3: Competing Side Reactions The primary competing reaction is the base-catalyzed self-condensation (aldol reaction) of the ketone starting material.[7] While this is less of a concern under the acidic conditions of the Friedländer synthesis, improper pH during workup or residual basic impurities can trigger it.
-
Solution:
-
Maintain Acidic Conditions: Ensure the reaction medium remains acidic throughout the heating process.
-
Purify Starting Materials: Use purified starting materials to avoid unknown side reactions from contaminants.
-
The mechanism of the Friedländer Annulation proceeds via a Schiff base intermediate, followed by intramolecular cyclization and dehydration. Understanding this pathway helps in troubleshooting.
Caption: Simplified mechanism of the Friedländer Annulation.
Q2: The reaction produces a dark, tar-like substance that is difficult to purify. How can I prevent this?
Tar formation is a classic sign of product or reactant decomposition due to excessively harsh reaction conditions.[5]
-
Solution:
-
Reduce Temperature: This is the most effective solution. As mentioned in Q1, find the minimum temperature required for the reaction to proceed at a reasonable rate by carefully monitoring via TLC.
-
Use a Milder Catalyst: Switch from concentrated H₂SO₄ or polyphosphoric acid (PPA) to a milder catalyst like p-TsOH or an acidic ionic liquid.[8]
-
Control Reagent Addition: If the initial condensation is highly exothermic, consider adding one reactant dropwise to the other at a controlled temperature.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.[9]
-
| Parameter | Conventional Heating | Microwave-Assisted | Key Consideration |
| Temperature | 80 - 150 °C[10] | 120 - 160 °C[1] | Monitor via TLC to avoid decomposition. |
| Time | 4 - 24 hours[3] | 5 - 20 minutes[1] | Drastically reduced time minimizes byproduct formation. |
| Catalyst | H₂SO₄, PPA, p-TsOH[4] | Acetic Acid, Lewis Acids[1] | Milder catalysts are often sufficient with microwave energy. |
| Yield | Moderate to Good | Good to Excellent | Often higher due to cleaner reaction profile. |
III. Troubleshooting Guide: Stage 2 - Chlorination
This section addresses challenges in converting the 8-methoxy-2-phenylquinolin-4-ol intermediate to the final product.
Q3: My chlorination reaction is incomplete, and I recover a lot of starting material. What's going wrong?
Incomplete conversion during the hydroxyl-to-chloro substitution is typically due to issues with the chlorinating agent or reaction conditions. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[11]
Potential Cause 1: Deactivated or Insufficient Chlorinating Agent POCl₃ is highly reactive and susceptible to hydrolysis by atmospheric moisture, which deactivates it.
-
Solution:
-
Use Fresh/Distilled Reagent: Always use a fresh bottle of POCl₃ or distill it immediately before use.
-
Increase Molar Excess: Use a significant molar excess of POCl₃. It often serves as both the reagent and the solvent. A 5- to 10-fold excess is common.
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Dry all glassware thoroughly and run the reaction under a nitrogen or argon atmosphere.
-
Potential Cause 2: Suboptimal Reaction Temperature This substitution often requires heating to proceed efficiently.
-
Solution:
-
Heat to Reflux: The reaction is typically heated to the reflux temperature of POCl₃ (approx. 107 °C).
-
Monitor with TLC: Check for the disappearance of the quinolin-4-ol starting material. Note that the product and starting material may have similar Rf values, so using a co-spot (a lane with both starting material and the reaction mixture) is crucial for accurate assessment.
-
Q4: The work-up procedure for the POCl₃ reaction is difficult and gives a low isolated yield. Are there any tips?
The work-up for a POCl₃ reaction must be handled with extreme caution as the quenching of excess POCl₃ with water is highly exothermic.
-
Solution:
-
Controlled Quenching: After the reaction is complete, cool the mixture to room temperature first. Then, slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a well-ventilated fume hood. This helps to dissipate the heat generated during the quench.
-
Basification: The resulting acidic aqueous solution must be neutralized to precipitate the product. Slowly add a saturated solution of sodium bicarbonate or a cold, dilute solution of sodium hydroxide until the pH is neutral or slightly basic (pH 7-8). Perform this step in an ice bath to control the exotherm.
-
Extraction: Once neutralized, the product can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[9] Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
-
IV. Frequently Asked Questions (FAQs)
Q5: Are there alternative methods to the Friedländer synthesis for the quinoline core? Yes, the Combes quinoline synthesis is a viable alternative.[10][12] It involves the acid-catalyzed condensation of an aniline (2-methoxyaniline) with a β-diketone (benzoylacetone).[13] While effective, it can sometimes present regioselectivity challenges with substituted anilines, potentially yielding a mixture of isomers that require separation.[12]
Q6: What are the best analytical techniques to confirm the structure of my final product? A combination of techniques is essential for unambiguous structure confirmation:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the protons and carbons, allowing for full structural elucidation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and provides fragmentation patterns that can support the proposed structure.
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the final compound.
Q7: Can I introduce the chlorine atom at a different stage of the synthesis? While possible, it is generally less efficient. Starting with a chlorinated aniline could interfere with the cyclization reaction or lead to undesired side products. The strategy of building the core quinolinol ring first and then performing the chlorination is a well-established and reliable approach that offers better control over the final substitution pattern.
V. References
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from Wikipedia. [Link]
-
BenchChem. (n.d.). Combes quinoline synthesis. Retrieved from BenchChem.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series.
-
EvitaChem. (n.d.). Buy 4-Chloro-8-methoxy-2-phenylquinoline. Retrieved from EvitaChem.
-
BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from BenchChem.
-
BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation. Retrieved from BenchChem.
-
Arcivoc. (2004). A New Green Approach to the Friedländer Synthesis of Quinolines. Retrieved from Arcivoc.
-
BenchChem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Retrieved from BenchChem.
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from Cambridge University Press.
-
Royal Society of Chemistry. (n.d.). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Retrieved from RSC Publishing.
-
YouTube. (2021, August 26). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
-
ACS Publications. (2009, December 11). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from ACS Publications.
-
Taylor & Francis Online. (2018, November 29). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Retrieved from Taylor & Francis Online.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Retrieved from BenchChem.
-
BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis. Retrieved from BenchChem.
-
ACS Publications. (2014, April 23). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Retrieved from ACS Publications.
-
MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from MDPI.
-
PubMed. (2006, May 1). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Retrieved from PubMed.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline.
-
PubMed. (2025, February 12). Atom-efficient chlorinative dearomatization of naphthol, quinolinol, and isoquinolinol derivatives using trichloroisocyanuric acid (TCCA). Retrieved from PubMed.
-
Asian Journal of Chemistry. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline.
-
PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from PMC.
-
Scribd. (n.d.). Preparation and Properties of Quinoline. Retrieved from Scribd.
-
ResearchGate. (n.d.). (PDF) Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent. Retrieved from ResearchGate.
-
VNU. (2024, June 20). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN.
-
ChemicalBook. (n.d.). 4-CHLORO-8-METHOXY-2-METHYLQUINOLINE synthesis. Retrieved from ChemicalBook.
-
PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES.
-
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from MDPI.
-
Google Patents. (n.d.). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use. Retrieved from Google Patents.
-
BLD Pharm. (n.d.). 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic acid. Retrieved from BLD Pharm.
-
PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from PMC.
-
Baidu. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
-
Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from Taylor & Francis Online.
-
SCIRP. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Retrieved from SCIRP.
-
ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from ResearchGate.
-
PubChem. (n.d.). 8-chloro-2-phenylquinolin-4-ol. Retrieved from PubChem.
-
Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from Google Patents.
-
Scientific Research Publishing. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ. Retrieved from Scientific Research Publishing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors [scirp.org]
- 10. grokipedia.com [grokipedia.com]
- 11. mdpi.com [mdpi.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. iipseries.org [iipseries.org]
Technical Support Center: Purification of 4-Chloroquinoline Derivatives by Recrystallization
Welcome to the Technical Support Center for the purification of 4-chloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.
I. Understanding Recrystallization for 4-Chloroquinoline Derivatives
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] For 4-chloroquinoline derivatives, which are often key intermediates or active pharmaceutical ingredients (APIs), achieving high purity is paramount.[4][5][6]
The success of recrystallization hinges on selecting an appropriate solvent in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7] Impurities, ideally, should either be insoluble in the hot solvent or remain dissolved in the cold solvent.[7]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the recrystallization of 4-chloroquinoline derivatives in a question-and-answer format.
Q1: My 4-chloroquinoline derivative will not dissolve in the hot solvent.
Potential Causes:
-
Inappropriate Solvent: The chosen solvent may not have sufficient solvating power for your specific derivative, even at its boiling point.
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound.
-
Insoluble Impurities: The undissolved material could be an insoluble impurity.
Solutions:
-
Verify Solvent Choice: Review literature for similar 4-chloroquinoline structures to identify suitable solvents.[7][8] Common starting points for quinoline derivatives include polar protic solvents like ethanol and methanol, or aprotic solvents like toluene.[9]
-
Incremental Solvent Addition: Add more of the hot solvent in small portions until the compound dissolves completely.[9] Be mindful not to add a large excess, as this will reduce your final yield.[10][11]
-
Hot Filtration: If you suspect insoluble impurities, perform a hot gravity filtration to remove them before allowing the solution to cool.[6]
Q2: No crystals form after my solution has cooled.
Potential Causes:
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved compound exceeds its normal solubility limit.[10]
-
Too Much Solvent: An excessive amount of solvent was used, preventing the solution from becoming saturated upon cooling.[12]
-
Cooling Too Rapidly: Rapid cooling can sometimes inhibit crystal nucleation.
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and re-cool.[12]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[12][13] This encourages the formation of larger, purer crystals.[14]
Q3: My compound "oils out" instead of forming crystals.
Potential Causes:
-
Low Melting Point: The melting point of your compound may be lower than the boiling point of the solvent.
-
High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture and interfere with crystal lattice formation.[12]
-
Inappropriate Solvent System: This is a common issue with mixed solvent systems.[12]
Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12][15]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Purify Further: If impurities are the issue, consider a preliminary purification step like column chromatography before recrystallization.
-
Salt Formation: For basic 4-chloroquinoline derivatives, converting them to a crystalline salt (e.g., hydrochloride) can be an effective way to induce solidification and purification.[16] The free base can be regenerated after purification.[16]
Q4: The recovered yield is very low.
Potential Causes:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product remains in the mother liquor.[11][15]
-
Premature Crystallization: Crystals forming during hot filtration can lead to product loss.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[11]
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your compound.[11]
-
Second Crop of Crystals: Concentrate the mother liquor by boiling off some solvent and cool it to obtain a second crop of crystals.[9]
-
Preheat Filtration Apparatus: To prevent premature crystallization, preheat the funnel and receiving flask before hot filtration.[9]
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent.[9][17]
Q5: The recrystallized product is still colored.
Potential Causes:
-
Colored Impurities: The impurities themselves are colored and soluble in the recrystallization solvent.
Solutions:
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[6][10] The charcoal will adsorb the colored impurities.[10] Use it sparingly, as excessive amounts can also adsorb your product.[15]
-
Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.[9]
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to start with for my 4-chloroquinoline derivative?
A good starting point for many quinoline derivatives are polar protic solvents like ethanol or methanol.[9] Toluene has also been reported as a suitable solvent.[9] However, the ideal solvent depends on the specific substituents on your 4-chloroquinoline core. It is highly recommended to perform a solvent screen using small amounts of your crude material to find the optimal solvent or solvent system.[9]
Q2: How do I perform a solvent screen?
Place a small amount of your crude compound into several test tubes. To each tube, add a different potential solvent dropwise at room temperature. A good single recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[9] The compound should then form well-defined crystals upon cooling.
Q3: Can I use a solvent in which my compound is soluble at room temperature?
A single solvent system where the compound is soluble at room temperature is generally not suitable for recrystallization.[9] However, you can use this "good" solvent as part of a binary (two-solvent) system. Dissolve your compound in a minimal amount of the "good" solvent at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating should clarify the solution, which can then be cooled to form crystals.[9] Common binary systems include ethanol/water and hexane/ethyl acetate.[18][19]
Q4: What is the purpose of activated charcoal?
Activated charcoal is used to remove colored impurities from a solution.[9] It has a very high surface area and can adsorb large, colored molecules. It should be added to the hot solution before filtration.[9]
Q5: How can I improve the purity of my final product?
To enhance purity, ensure the cooling process is slow.[9] This allows for the formation of a well-ordered crystal lattice that effectively excludes impurities.[9] Washing the collected crystals with a small amount of fresh, ice-cold recrystallization solvent is also crucial to remove any residual mother liquor containing dissolved impurities.[9] If necessary, a second recrystallization can be performed.[9]
IV. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent based on preliminary solubility tests. The ideal solvent will dissolve the 4-chloroquinoline derivative when hot but not when cold.[7]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil with continuous stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes insoluble impurities and activated charcoal.[9]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[9]
-
Drying: Dry the purified crystals to a constant weight, typically under reduced pressure or in a drying oven.[17]
Protocol 2: Two-Solvent (Binary) Recrystallization
-
Solvent System Selection: Identify a "soluble" solvent that dissolves the compound at room temperature and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[6]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot soluble solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the poor solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot soluble solvent until the solution becomes clear again.[9]
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A common and effective solvent for many quinoline derivatives.[19] |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. |
| Toluene | 111 | Non-polar | Can be effective for less polar 4-chloroquinoline derivatives.[9] |
| Ethyl Acetate | 77 | Polar Aprotic | Often used in binary systems with hexane or heptane.[18] |
| Acetone | 56 | Polar Aprotic | Can be used alone or in binary systems with non-polar solvents.[19] |
| Water | 100 | Polar Protic | Generally, 4-chloroquinolines have low solubility in water, making it a potential anti-solvent in binary systems with alcohols.[8] |
V. Visualized Workflows
Recrystallization Workflow Diagram
Caption: A general workflow for the purification of 4-chloroquinoline derivatives by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
VI. References
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]
-
Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved February 25, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 25, 2026, from [Link]
-
Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved February 25, 2026, from [Link]
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discoveracs.org. Retrieved February 25, 2026, from [Link]
-
Recrystallization1. (n.d.). Unknown Source. Retrieved February 25, 2026, from [Link]
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. (2024, January 13). Reddit. Retrieved February 25, 2026, from [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Unknown Source. Retrieved February 25, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 25, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 25, 2026, from [Link]
-
Synthetic method of high-purity chloroquine phosphate. (n.d.). Google Patents. Retrieved February 25, 2026, from
-
Experiment 2: Recrystallization. (n.d.). Unknown Source. Retrieved February 25, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved February 25, 2026, from [Link]
-
Recrystallization1. (n.d.). Unknown Source. Retrieved February 25, 2026, from [Link]
-
Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). (n.d.). Cheméo. Retrieved February 25, 2026, from [Link]
-
Organic Techniques - Purification. (2025, January 3). Edexcel A Level Chemistry Revision Notes 2015. Retrieved February 25, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). Unknown Source. Retrieved February 25, 2026, from [Link]
-
Efficient Preparation of Chloroquine Enantiomers via Crystallization Resolution and Palladium-Catalysed Coupling. (2023, January). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Recrystallization. (n.d.). Unknown Source. Retrieved February 25, 2026, from [Link]
-
Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 25, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 25, 2026, from [Link]
-
Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. (2026, January 4). Preprints.org. Retrieved February 25, 2026, from [Link]
-
Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine. (2015, March 23). Proceedings of the National Academy of Sciences. Retrieved February 25, 2026, from [Link]
-
4-Chloroquinoline | C9H6ClN. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. mt.com [mt.com]
- 3. LabXchange [labxchange.org]
- 4. scispace.com [scispace.com]
- 5. CN112300071B - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Home Page [chem.ualberta.ca]
- 14. savemyexams.com [savemyexams.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Reagents & Solvents [chem.rochester.edu]
Solubility of 4-Chloro-8-methoxy-2-phenylquinoline in organic solvents
Technical Support Center: Solubility Optimization for 4-Chloro-8-methoxy-2-phenylquinoline
Introduction
Welcome to the Technical Support Center. You are likely working with 4-Chloro-8-methoxy-2-phenylquinoline (CAS: 64951-58-2 analog/derivative), a lipophilic heterocyclic scaffold often utilized as an intermediate in antimalarial or antiproliferative drug synthesis.
Unlike common reagents, specific thermodynamic solubility data for this derivative is sparse in public literature.[1] As a Senior Application Scientist, I have structured this guide not just to give you numbers, but to provide a self-validating framework for solvent selection, experimental measurement, and troubleshooting.
Module 1: Critical Solubility Profile & Solvent Selection
Core Principle: The solubility of this compound is governed by the competition between its hydrophobic domains (2-phenyl ring, 4-chloro substituent) and its weak hydrogen-bond accepting sites (quinoline nitrogen, 8-methoxy group). It exhibits a "Lipophilic-Aromatic" profile.
Solvent Compatibility Matrix
Based on structural analysis and Friedländer synthesis workup protocols.
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Primary Choice. Best for extraction, synthesis workup, and initial dissolution. |
| Polar Aprotic | THF, DMSO, DMF | High (>30 mg/mL) | Bioassays. Use DMSO for stock solutions (10-20 mM) prior to aqueous dilution. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10-30 mg/mL) | Chromatography. Good for mobile phases; variable solubility at RT. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low (Cold) / High (Hot) | Recrystallization. The "Gold Standard" for purification. Soluble at reflux; precipitates upon cooling.[2] |
| Aqueous | Water, PBS Buffer (pH 7.4) | Negligible (<0.01 mg/mL) | Avoid. Requires cosolvents (DMSO) or pH adjustment (acidification) to dissolve. |
Expert Insight: The 8-methoxy group provides a slight polarity boost compared to the unsubstituted parent, but the 4-chloro and 2-phenyl groups dominate, enforcing high lipophilicity. Do not attempt to dissolve this directly in water or neutral buffers; it will float or form a gum.
Module 2: Troubleshooting Guides (FAQs)
Q1: "I am trying to recrystallize the compound from Ethanol, but it is 'oiling out' instead of forming crystals. Why?"
Diagnosis: This is a classic thermodynamic issue where the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. Root Cause: The solution is too concentrated, or the cooling rate is too fast, causing the compound to crash out as an amorphous oil (metastable state) rather than an ordered crystal lattice. Corrective Protocol:
-
Re-dissolve: Heat the mixture back to reflux until clear.
-
Add Co-solvent: Add a small amount (5-10% v/v) of a "good" solvent (e.g., Acetone or Toluene) to increase the solubility slightly.
-
Seed: Add a tiny crystal of pure product at the cloud point.
-
Insulate: Wrap the flask in foil/cotton to slow the cooling rate. Slow cooling promotes lattice formation over oiling.
Q2: "I need to dose this compound in a cell-based assay. It precipitates immediately when I add my DMSO stock to the media."
Diagnosis: "Crash-out" due to the drastic change in dielectric constant when moving from DMSO to water. Root Cause: The compound is highly hydrophobic. Rapid dilution creates a supersaturated state that collapses instantly. Corrective Protocol:
-
Reduce Stock Concentration: Lower your DMSO stock from 20 mM to 10 mM.
-
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., dilute into 50% DMSO/Water first).
-
Surfactant Assist: Pre-dissolve the compound in DMSO containing 0.1% Tween-80 or Pluronic F-68 before adding to the media. This stabilizes the colloidal suspension.
Q3: "How can I predict the solubility at different temperatures for process scale-up?"
Answer: You must generate a solubility curve. For quinoline derivatives, the Modified Apelblat Equation is the industry standard for correlating temperature-dependent solubility:
-
Action: Measure solubility at 298K, 308K, and 318K using the protocol below to solve for constants A, B, and C.
Module 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
The "Gold Standard" for generating accurate data.
Materials:
-
4-Chloro-8-methoxy-2-phenylquinoline (Solid)[3]
-
0.45 µm PTFE Syringe Filters (Nylon absorbs quinolines; avoid it)
-
HPLC/UV-Vis Spectrophotometer
Workflow:
-
Saturation: Add excess solid (~50 mg) to 2 mL of solvent in a glass vial.
-
Equilibration: Seal and shake at constant temperature (e.g., 25°C) for 24-48 hours .
-
Self-Validation Check: Ensure solid is still visible after 24 hours. If dissolved, add more solid.
-
-
Sedimentation: Stop shaking and let stand for 2 hours (or centrifuge at 10,000 rpm for 10 min).
-
Sampling: Withdraw supernatant carefully.
-
Filtration: Pass through a pre-warmed 0.45 µm PTFE filter (prevents precipitation on the filter).
-
Quantification: Dilute with mobile phase and analyze via HPLC. Calculate concentration using a calibration curve.
Protocol B: Kinetic Solubility Screening (High-Throughput)
For rapid estimation during biological screening.
-
Prepare a 10 mM stock in DMSO.
-
Pipette 5 µL of stock into 195 µL of PBS buffer (pH 7.4) in a 96-well plate (Final: 250 µM, 2.5% DMSO).
-
Shake for 2 hours at Room Temp.
-
Measure Absorbance at 620 nm (turbidity).
-
Interpretation: High absorbance = Precipitation (Insoluble). Low absorbance = Soluble.
-
Module 4: Visualization & Logic
Figure 1: Solubility Measurement Workflow
This diagram outlines the decision process for choosing the correct measurement technique based on your data needs.
Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility methods based on experimental requirements.
Figure 2: Solvent Selection Decision Tree
Use this to select the optimal solvent for your specific application.
Caption: Logic flow for selecting solvents based on the operational phase (Synthesis, Purification, or Analysis).
References
-
BenchChem. (2025).[1][8] Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. (Used as structural analog proxy). Retrieved from [https://benchchem.com](
Sources
Technical Support Center: 4-Chloro-8-methoxy-2-phenylquinoline
Document ID: TSC-QM-482P-001
Version: 1.0 (February 2026)
Introduction
Welcome to the technical support guide for 4-chloro-8-methoxy-2-phenylquinoline. This document is intended for researchers, medicinal chemists, and process development scientists utilizing this compound in their experimental workflows. Our goal is to provide you with the technical insights and practical solutions required to ensure the chemical integrity of your material by preventing unwanted hydrolysis. The chloro-substituent at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, with water acting as a primary nucleophile. This guide explains the mechanism, contributing factors, and robust protocols to mitigate this degradation pathway, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I dissolved 4-chloro-8-methoxy-2-phenylquinoline in a buffer for my assay and my results are inconsistent. Could the compound be degrading?
A: Yes, this is highly likely. Aqueous buffers, especially those with a neutral to alkaline pH, can promote the hydrolysis of the 4-chloro group to a 4-hydroxy group. This degradation leads to a lower effective concentration of your starting material and introduces a new chemical entity, 4-hydroxy-8-methoxy-2-phenylquinoline, which can interfere with your assay. It is crucial to use freshly prepared solutions and minimize the compound's exposure time to aqueous media.[1][2]
Q2: What is the primary cause of hydrolysis for this compound?
A: The degradation occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] The electron-deficient quinoline ring is activated towards attack by nucleophiles like water or hydroxide ions. The chloride ion at the 4-position is a good leaving group in this context, leading to its substitution.
Q3: How can I detect if my sample has undergone hydrolysis?
A: The most reliable method is High-Performance Liquid Chromatography (HPLC).[1][5] Hydrolysis will result in the appearance of a new, typically more polar peak corresponding to the 4-hydroxy analog. Co-injecting a stressed sample (e.g., one intentionally exposed to basic water) with your test sample can help confirm the identity of the degradation peak. LC-MS can be used to definitively identify the mass of the parent compound and its hydrolyzed product.[6]
Q4: What is the best solvent for preparing a stock solution?
A: Anhydrous, aprotic solvents are strongly recommended for stock solutions.[2] Solvents like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used. However, for long-term storage, even these solvents should be of the highest purity to minimize trace water content.[2] For experiments requiring absolute exclusion of reactive solvents, consider anhydrous acetonitrile or tetrahydrofuran (THF).
Q5: How should I store the solid compound and my stock solutions?
A: The solid compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.[7][8] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or, for extended periods, at -80°C.[2][9]
Understanding the Hydrolysis Mechanism
The hydrolysis of 4-chloro-8-methoxy-2-phenylquinoline is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN2 reactions, which are sterically hindered on an aromatic ring, the SNAr mechanism proceeds through a two-step addition-elimination pathway.[4]
-
Nucleophilic Attack: A nucleophile (e.g., a hydroxide ion, OH⁻, or a water molecule, H₂O) attacks the carbon atom bearing the chlorine. This attack is facilitated by the electron-withdrawing nature of the quinoline ring's nitrogen atom, which helps to stabilize the resulting intermediate.
-
Formation of a Meisenheimer-like Intermediate: The attack breaks the aromaticity of the ring and forms a negatively charged intermediate (a resonance-stabilized carbanion). Electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerate the reaction by stabilizing this intermediate.[3][10]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the final product, 4-hydroxy-8-methoxy-2-phenylquinoline.
The overall rate of the SNAr reaction is highly dependent on the strength of the nucleophile and the electronic properties of the aromatic ring.[10][11]
Caption: SₙAr Hydrolysis Mechanism of 4-chloro-8-methoxy-2-phenylquinoline.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to compound instability.
Caption: Troubleshooting workflow for compound instability issues.
Protocols for Preventing Hydrolysis
Adherence to proper handling and storage protocols is the most effective strategy for preventing degradation.
Protocol 1: Preparation of Stock Solutions
This protocol is designed to create a stable, long-term stock solution.
-
Environment: Work in a fume hood with low ambient humidity. For maximum stability, consider using a glove box under an inert atmosphere (N₂ or Ar).
-
Solvent Selection: Use only new, unopened bottles of anhydrous-grade aprotic solvents (e.g., DMSO, DMF, Acetonitrile). See Table 1 for guidance.
-
Procedure: a. Allow the vial of solid 4-chloro-8-methoxy-2-phenylquinoline to equilibrate to room temperature before opening to prevent moisture condensation. b. Accurately weigh the desired amount of the compound. c. Add the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM or 20 mM). d. Sonicate briefly in a room temperature water bath to ensure complete dissolution.
-
Aliquoting and Storage: a. Immediately dispense the stock solution into single-use, low-volume amber glass vials or polypropylene tubes. b. Purge the headspace of each vial with an inert gas (N₂ or Ar) before sealing. c. Label clearly and store at -80°C. Avoid repeated freeze-thaw cycles.[9]
Data Presentation: Solvent and Storage Recommendations
Table 1: Solvent Selection Guide for 4-chloro-8-methoxy-2-phenylquinoline
| Solvent | Suitability for Stock Solution (Long-Term) | Suitability for Reaction Medium | Key Remarks |
|---|---|---|---|
| Anhydrous DMSO/DMF | Excellent | Good | Hygroscopic. Use anhydrous grade from a sealed bottle.[9] Can catalyze hydrolysis for some compounds, so use fresh solutions.[2] |
| Anhydrous Acetonitrile | Good | Excellent | Less hygroscopic than DMSO/DMF. Good choice for many reaction types. |
| Anhydrous THF | Good | Excellent | Must be checked for peroxides if not freshly opened. |
| Ethanol/Methanol | Poor | Poor (unless reactant) | Protic nature will lead to solvolysis/hydrolysis over time. |
| Aqueous Buffers | Not Recommended | Use Immediately | Prepare working solutions immediately before use from an aprotic stock. Hydrolysis rate is pH-dependent.[1] |
Table 2: Recommended Storage Conditions
| Condition | Form | Recommended Duration | Rationale |
|---|---|---|---|
| Room Temperature | Solid | Long-term (in desiccator) | Solid is stable if kept dry.[2][7] |
| 4°C | Solid | Long-term (in desiccator) | Provides extra protection against ambient temperature fluctuations. |
| -20°C | Stock Solution | Up to 1 month[9] | Minimizes hydrolysis. Ensure vials are tightly sealed to prevent moisture ingress. |
| -80°C | Stock Solution | > 6 months[9] | Gold standard for long-term storage of solutions. Drastically slows all chemical degradation pathways. |
Protocol 2: Stability Assessment by HPLC
This method allows for the quantitative monitoring of compound integrity over time.
-
Forced Degradation Sample Preparation: [1] a. Acidic: Dilute a small amount of stock solution in 0.1 M HCl. b. Basic: Dilute a small amount of stock solution in 0.1 M NaOH. c. Control: Dilute the same amount of stock solution in the mobile phase. d. Incubate all three samples at 40-60°C for 4-24 hours to induce degradation. This will help identify the retention time of the hydrolyzed product.
-
HPLC System and Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both parent and potential degradants absorb (e.g., 225 nm or 254 nm).[12]
-
Injection Volume: 10 µL.
-
-
Analysis: a. Inject the control and stressed samples. The hydrolyzed product, 4-hydroxy-8-methoxy-2-phenylquinoline, will be more polar and thus should have a shorter retention time than the parent compound on a reverse-phase column. b. Analyze your experimental samples. The presence and area of the degradation peak can be used to calculate the percentage of hydrolysis.
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). Benchchem.
-
Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. (2006). PubMed. [Link]
-
Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). PubMed. [Link]
-
Quinoline - SAFETY DATA SHEET. (2025). PENTA. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. [Link]
-
4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. (2012). PMC. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution. University of Babylon. [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Advances in Engineering Technology Research. [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). SCIRP. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). PMC. [Link]
- New synthesis process of 4-hydroxy-7-methoxyquinoline. (2020).
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Open Access Journals. [Link]
-
Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
- Preparation of 4-hydroxyquinoline compounds. (1951).
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. (2010). HETEROCYCLES. [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega. [Link]
-
Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. (2003). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
8-Methoxy-4-(4-methoxyphenyl)quinoline. (2010). PMC. [Link]
-
An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. (2010). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 7. download.basf.com [download.basf.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Aminoquinoline Synthesis
Introduction
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of antimalarials (Chloroquine, Amodiaquine) and emerging kinase inhibitors.[1] While the synthesis appears straightforward, researchers often encounter variable yields, difficult purifications, and incomplete conversions—particularly when employing sterically hindered or aromatic amines.
This guide moves beyond standard textbook procedures to provide a troubleshooting-first technical manual . We focus on the two dominant synthetic pathways: the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinolines and the Gould-Jacobs cyclization route.
Part 1: The Core Protocol (SNAr) & Optimization
The most common route involves displacing a leaving group (typically chloride) at the C4 position. This reaction is driven by the electron-deficient nature of the quinoline ring, but it is highly sensitive to solvent polarity and protonation states.
Standard Operating Procedure (SOP): SNAr Displacement
Use this protocol as your baseline. Deviations should be made based on the Optimization Table below.
Reagents:
-
4,7-Dichloroquinoline (1.0 equiv)[2]
-
Target Amine (1.2 – 5.0 equiv)
-
Solvent: Ethanol (Standard) or NMP (Difficult substrates)
-
Base: Triethylamine (optional, see logic below)
Step-by-Step Protocol:
-
Dissolution: Charge the reaction vessel with 4,7-dichloroquinoline and solvent (5 mL/mmol).
-
Amine Addition:
-
Aliphatic Amines: Add 3.0–5.0 equiv. No external base is needed; the excess amine acts as the acid scavenger.
-
Aromatic Amines (Anilines): Add 1.0–1.2 equiv of amine and 1.0 equiv of HCl (catalytic). Crucial: Do NOT use basic conditions for anilines (see Mechanism Note).
-
-
Reaction:
-
Standard: Reflux (80°C) for 6–12 hours.
-
Difficult: Heat to 120–140°C in a sealed tube or microwave (see Part 3).
-
-
Workup (Self-Validating):
-
Basify mixture with aq. NaHCO3 or NH4OH to pH 9-10.
-
Extract with EtOAc or DCM.
-
Validation: Check TLC. If the starting material (Rf ~0.8 in 5% MeOH/DCM) is visible, do not proceed to column. Reprocess.
-
Optimization Matrix: Reaction Conditions
| Variable | Standard Choice | Optimization for Low Reactivity | Technical Rationale |
| Solvent | Ethanol / Isopropanol | NMP, DMSO, or Phenol (melt) | Polar aprotic solvents (NMP) stabilize the Meisenheimer intermediate better than alcohols. Phenol acts as a proton shuttle. |
| Temperature | Reflux (78-82°C) | 140-180°C (Microwave) | High energy barrier for SNAr requires forcing conditions for hindered amines. |
| Catalyst | None | NaI (10 mol%) or HCl (1 eq) | NaI converts 4-Cl to reactive 4-I (Finkelstein). HCl protonates the ring N, increasing electrophilicity at C4. |
| Stoichiometry | 3-5 eq Amine | 1.1 eq Amine + 2 eq DIPEA | Use DIPEA only if the amine is expensive/precious. Otherwise, excess amine is the best base. |
Mechanism Note (The "Acid Trick"): When reacting anilines , the nucleophilicity is low. Adding acid (HCl) protonates the quinoline nitrogen. This makes the C4 position significantly more electrophilic, overcoming the weak nucleophilicity of the aniline. Basic conditions will kill this reaction for anilines.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I see starting material remaining even after 24 hours."
Diagnosis: The activation energy is too high for the current solvent reflux temperature. Solution:
-
Switch Solvent: Move from Ethanol to 1-Pentanol (bp 138°C) or NMP .
-
Microwave: Irradiate at 150°C for 20 minutes.
-
Activation: Add 10 mol% Sodium Iodide (NaI). The transient formation of 4-iodoquinoline accelerates the reaction (better leaving group).
Scenario B: "I am getting a bis-product when using a diamine."
Diagnosis: The diamine (e.g., ethylene diamine) is reacting at both ends, linking two quinoline rings. Solution:
-
Dilution Principle: Add the 4-chloroquinoline dropwise into a solution of large excess (10 equiv) of the diamine.
-
Validation: Mass spec will show M+ (desired) vs 2M+ (dimer). If 2M+ appears, increase amine equivalents immediately.
Scenario C: "My product is an oil/tar and won't crystallize."
Diagnosis: Residual high-boiling solvent (DMSO/NMP) or excess amine. Solution:
-
Acid Wash: Dissolve crude in EtOAc. Wash 3x with dilute acetic acid (removes excess amine) and 3x with water (removes DMSO).
-
Salt Formation: 4-aminoquinolines are bases. Dissolve the oil in minimal ethanol and add ethanolic HCl. The hydrochloride salt often crystallizes instantly when the free base does not.
Part 3: Advanced Techniques & Workflows
Workflow Visualization: Gould-Jacobs to SNAr
This diagram illustrates the complete pathway from aniline precursors, highlighting critical control points (CCPs) where failure often occurs.
Caption: Figure 1. Step-wise synthesis workflow. Yellow node indicates the high-temperature cyclization bottleneck; Red node indicates the hazardous chlorination step requiring careful quenching.
Decision Tree: Troubleshooting Low Yields
Caption: Figure 2. Logic tree for diagnosing yield issues in SNAr reactions. Follow the path based on TLC/LCMS observations.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation if I don't have a dedicated reactor?
-
Answer: Do not use a domestic microwave. The pressure buildup in sealed vessels can be catastrophic. If a dedicated reactor is unavailable, use a sealed pressure tube (Ace Glass or similar) and heat in an oil bath behind a blast shield. This mimics the pressure effects of microwave synthesis, allowing solvents to be heated 20–30°C above their boiling points.
Q2: Why does my Gould-Jacobs cyclization turn into a black solid?
-
Answer: This step requires ~250°C. If you heat too slowly or use a solvent with a low boiling point, polymerization occurs.
-
Fix: Pre-heat the heat transfer fluid (Dowtherm A or Diphenyl ether) to 250°C before adding your substrate. The reaction should be instantaneous (flash cyclization) to minimize thermal decomposition [1].
Q3: How do I remove the high-boiling solvent (DMSO/NMP) without a lyophilizer?
-
Answer: Do not try to rotovap DMSO. Pour the reaction mixture into ice-cold brine . The organic product usually precipitates out while DMSO stays in the aqueous phase. Filter the solid.[3] If it oils out, extract with Ethyl Acetate, then wash the organic layer 4 times with water to leach out the DMSO.
Q4: Is the use of phenol necessary for aniline coupling?
-
Answer: For unreactive anilines, phenol acts as both a solvent and a proton shuttle, significantly lowering the activation energy. However, removing phenol is difficult. A modern alternative is using catalytic p-TSA in Ethanol under microwave irradiation [2].
References
-
Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
Kumar, S., et al. (2014). Microwave-assisted synthesis of 4-aminoquinoline derivatives. Arabian Journal of Chemistry.
-
Biot, C., et al. (2004). Design and synthesis of hydroxyferroquine derivatives. Journal of Medicinal Chemistry.
-
Eagan, J. E., et al. (2013). Synthesis of 4-Aminoquinolines via Palladium-Catalyzed Amination.[5] Journal of Organic Chemistry.
Sources
Validation & Comparative
A Comparative Guide to the Melting Point Determination of 4-Chloro-8-methoxy-2-phenylquinoline and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of a compound's physical properties is a cornerstone of robust scientific research. The melting point is a fundamental thermodynamic property that provides critical insights into the purity and identity of a crystalline solid. This guide offers an in-depth comparison of two prevalent methodologies for melting point determination—the traditional capillary method and modern Differential Scanning Calorimetry (DSC)—using 4-Chloro-8-methoxy-2-phenylquinoline as our subject of interest.
Comparative Compounds
To establish a practical context, we will reference two analogs of our target compound with known melting points:
| Compound Name | Structure | CAS Number | Reported Melting Point (°C) |
| 4-Chloro-8-methoxy-2-methylquinoline | 64951-58-2 | 80 - 93[1][2] | |
| 4-chloro-6-methoxy-2-phenylquinoline | 50593-72-1 | 123 - 125[3] |
The difference in melting points between these analogs highlights how minor structural changes—in this case, the substitution of a methyl group for a phenyl group and the position of the methoxy group—can significantly impact the crystalline lattice energy and, consequently, the melting point.
Methodologies for Melting Point Determination
The choice of method for melting point determination can be influenced by factors such as the required accuracy, the amount of sample available, and the need for compliance with regulatory standards.[4] Below, we delve into the principles and protocols of two widely used techniques.
Capillary Melting Point Method
The capillary method is a long-established and widely used technique for determining the melting point of a substance.[4] It relies on the visual observation of the phase transition from solid to liquid within a heated capillary tube.[4]
Principle: A small, finely powdered sample is packed into a thin-walled glass capillary tube and heated in a controlled manner in a melting point apparatus. The temperature at which the substance is observed to melt is recorded as the melting point range.
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the sample of 4-Chloro-8-methoxy-2-phenylquinoline is thoroughly dry and in a fine powder form to ensure uniform heating.[5][6]
-
Introduce the powdered sample into the open end of a capillary tube.[5][7]
-
Pack the sample into the sealed end of the tube by gently tapping the tube on a hard surface or by dropping it through a long glass tube.[5][7] The packed sample height should be between 2-4 mm.[5][6]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[7]
-
Place a calibrated thermometer in the designated slot.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, a preliminary rapid heating run (10-20°C per minute) can be performed to get an estimated value.
-
For an accurate determination, start heating at a rate that brings the temperature to about 10-15°C below the expected melting point.[5]
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5][8]
-
Record the temperature at which the first droplet of liquid appears (onset of melt) and the temperature at which the last solid crystal disappears (clear point). This range is the melting point of the substance.
-
-
Data Recording and Repetition:
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It provides highly accurate and quantitative data on thermal transitions, including melting.[9][11]
Principle: The sample and a reference material are subjected to a controlled temperature program. The instrument measures the energy required to maintain both at the same temperature. When the sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process), resulting in a measurable difference in heat flow that is recorded as a peak on the DSC thermogram.[10]
Experimental Protocol: DSC
-
Sample Preparation:
-
Accurately weigh 1-5 mg of 4-Chloro-8-methoxy-2-phenylquinoline into a DSC pan.
-
Seal the pan using a press to ensure good thermal contact and prevent any loss of sample during heating.
-
-
Instrument Setup and Calibration:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Ensure the instrument is calibrated using certified reference standards (e.g., indium) across the temperature range of interest.
-
-
Thermal Program:
-
Set the temperature program. A typical program involves:
-
An initial isothermal period to allow for thermal stabilization.
-
A heating ramp at a constant rate (e.g., 10°C/min) through the expected melting range.
-
A final isothermal period.
-
-
The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
-
Data Analysis:
-
The DSC software will generate a thermogram plotting heat flow versus temperature.
-
The melting of the sample will appear as an endothermic peak.
-
The onset temperature of the peak is typically taken as the melting point. The peak area corresponds to the enthalpy of fusion.
-
Caption: Workflow for DSC Melting Point Determination.
Comparison of Methods
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change | Measurement of heat flow difference |
| Accuracy | Moderate, operator dependent[4] | High, instrument-based[4] |
| Precision | Lower | Higher |
| Sample Size | 2-5 mg | 1-10 mg |
| Information Provided | Melting range | Melting point (onset), enthalpy of fusion, other thermal events (e.g., glass transition, crystallization)[9][10][12] |
| Throughput | Can be low, though some instruments allow multiple samples | Can be high with an autosampler |
| Regulatory Compliance | Accepted by pharmacopeias (e.g., USP, Ph. Eur.)[8][13] | Widely used and accepted for pharmaceutical analysis[4] |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Operator Skill | Requires training for consistent results | Requires understanding of instrumentation and software |
Discussion and Recommendations
The capillary method remains a valuable and accessible technique for routine quality control and teaching laboratories. Its primary advantage is the low cost of instrumentation. However, the subjectivity of visually determining the precise moment of melting can lead to inter-operator variability. The accuracy is highly dependent on a slow, controlled heating rate and proper sample packing.[4]
Differential Scanning Calorimetry (DSC) offers a more objective and comprehensive analysis.[11] The quantitative data on the enthalpy of fusion can provide additional insights into the crystallinity of the material. DSC is particularly advantageous for detecting subtle thermal events that might be missed by visual inspection.[12] For research and development, where high accuracy and a deeper understanding of a compound's thermal behavior are critical, DSC is the preferred method.
For the definitive determination of the melting point of 4-Chloro-8-methoxy-2-phenylquinoline, it is recommended to use DSC due to its higher accuracy and the additional thermodynamic information it provides. The capillary method can serve as a quick and convenient preliminary check. When reporting the melting point, it is crucial to specify the method used and the experimental conditions, such as the heating rate.
Conclusion
The determination of a melting point is a fundamental yet critical step in the characterization of a chemical compound. Both the traditional capillary method and the more advanced DSC technique have their merits. While the capillary method is a cost-effective approach for routine analysis, DSC provides more accurate, reproducible, and comprehensive data, making it the superior choice for in-depth research and drug development applications. By understanding the principles and protocols of each method, researchers can make informed decisions to ensure the integrity and reliability of their scientific findings.
References
-
A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). The Journal of Chemical Physics. [Link]
-
A comparison of methods for melting point calculation using molecular dynamics simulations. (2012). AIP Publishing. [Link]
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]
-
Melting Point Determination. ResolveMass Laboratories Inc.[Link]
-
Appendix V A. Determination of Melting Point. British Pharmacopoeia. [Link]
-
Melting Range or Temperature (Apparatus and Deternination). (2011). Pharmaguideline. [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point. Hino-Tek. [Link]
-
Melting Point Apparatus SMP40. Stuart. [Link]
-
Melting Point Determination. University of Alberta. [Link]
-
Pharmacopeia vs. Thermodynamic Melting Point Determinations. Stanford Research Systems. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. (2007). Industrial & Engineering Chemistry Research. [Link]
-
CAS: 64951-58-2 Name: 4-Chloro-8-methoxy-2-methylquinoline. Aribo Biotechnology. [Link]
-
4-chloro-6-methoxy-2-phenylquinoline Properties. EPA. [Link]
-
Epichlorohydrin. Merck Index. [Link]
-
Differential Scanning Calorimetry (DSC). Mechanical Testing and Thermal Characterisation Laboratory. [Link]
-
Differential scanning calorimetry. Wikipedia. [Link]
-
2,4-DEB. CAS Common Chemistry. [Link]
-
Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]
-
4: Differential Scanning Calorimetry (DSC). (2025). Chemistry LibreTexts. [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). PMC. [Link]
Sources
- 1. 4-氯-8-甲氧基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Chloro-8-methoxy-2-methylquinoline, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. jk-sci.com [jk-sci.com]
- 6. aquaterra.hu [aquaterra.hu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Appendix V A. Determination of Melting Point [drugfuture.com]
- 9. Differential Scanning Calorimetry (DSC) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thinksrs.com [thinksrs.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Chloro-8-methoxy-2-phenylquinoline for Laboratory Professionals
The procedures outlined here are built on a foundation of risk mitigation and regulatory awareness. We will explore the compound's likely hazard profile, detail the necessary personal protective equipment (PPE), and provide a clear, step-by-step process for waste segregation, containment, and disposal, grounded in best practices from authoritative safety sources.
Hazard Profile and Core Safety Principles
Given its structure as a chlorinated aromatic heterocycle, 4-Chloro-8-methoxy-2-phenylquinoline should be presumed hazardous.[1] Analysis of structurally similar compounds, such as 4-Chloro-8-methoxy-2-methylquinoline and 4-Chloro-2-phenylquinoline, reveals a consistent pattern of hazards that must be respected.[2][3]
The foundational principle for disposal is to treat 4-Chloro-8-methoxy-2-phenylquinoline and any associated materials as hazardous waste .[1][4] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[5][6]
Table 1: Anticipated Hazard Profile
| Hazard Category | Description | Recommended Precautions |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid creating dust or aerosols. Always handle within a chemical fume hood.[4][5] |
| Skin Irritation | Causes skin irritation.[3] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] |
| Eye Irritation | Causes serious eye irritation.[3] | Wear chemical safety goggles and, if necessary, a face shield.[4] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Use only in a well-ventilated area, preferably a certified chemical fume hood.[1] |
| Environmental Hazard | As a chlorinated aromatic compound, it should not be released into the environment.[1][6] | Prevent entry into sewers and waterways.[5] |
Pre-Disposal: Safety and Handling Workflow
Proper disposal begins with safe handling during use. The following workflow minimizes exposure and prevents accidental release, ensuring waste is safely contained from the moment it is generated.
Caption: Workflow for Safe Handling and Waste Generation.
Step-by-Step Disposal Protocol
Follow this systematic process to ensure all waste containing 4-Chloro-8-methoxy-2-phenylquinoline is managed safely and in compliance with institutional and regulatory standards.
Step 1: Waste Identification and Segregation
The first and most critical step is the correct identification and segregation of waste.
-
Do Not Mix: Never mix waste containing this compound with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[4] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[4]
-
Solid vs. Liquid Waste:
-
Solid Waste: Includes contaminated personal protective equipment (gloves, shoe covers), weigh boats, paper towels, and contaminated silica gel. Place these items in a designated solid hazardous waste container.
-
Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses from cleaning glassware. Collect this in a separate, designated liquid hazardous waste container.
-
Step 2: Waste Collection and Containerization
The integrity of your waste container is paramount for preventing leaks and ensuring safe transport.
-
Container Material: Use only approved hazardous waste containers made of chemically compatible materials. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]
-
Container Condition: Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof screw-top cap.
-
Headspace: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.
-
Label Contents: Affix a completed hazardous waste label to the container as soon as you begin adding waste.
-
Required Information: The label must include:
-
The full chemical name: "4-Chloro-8-methoxy-2-phenylquinoline". Do not use abbreviations.
-
An accurate estimation of the concentration.
-
The words "Hazardous Waste".
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
-
Your name, principal investigator (PI), and laboratory contact information.
-
Step 4: Temporary Storage in the Laboratory
Waste must be stored safely in the lab pending pickup by EHS personnel.
-
Location: Store sealed waste containers in a designated satellite accumulation area within your laboratory. This area should be clearly marked.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.
-
Segregation: Keep containers of this waste segregated from incompatible materials, particularly strong oxidizing agents.[1][2]
Step 5: Arranging for Final Disposal
Final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4] They are responsible for collecting, consolidating, and sending the waste to a licensed treatment, storage, and disposal facility (TSDF).
-
Disposal Method: The most probable disposal method for chlorinated aromatic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like hydrogen chloride gas.[7]
-
Regulatory Compliance: Adherence to your EHS department's procedures ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[5]
Decontamination and Spill Management
Work Surface Decontamination
-
Remove Gross Contamination: Carefully wipe down the contaminated surface with an absorbent pad.
-
Solvent Wash: Wipe the area with a cloth dampened with an appropriate solvent (e.g., acetone or ethanol), followed by a wash with soap and water.[1]
-
Waste Disposal: All materials used for decontamination (pads, cloths) must be disposed of as solid hazardous waste.[1]
Glassware Decontamination
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve any residue. This rinseate must be collected and disposed of as liquid hazardous waste.
-
Wash: Proceed with your standard glassware washing procedure using soap and water.
Spill Response
In the event of a spill, prioritize personal safety.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if there is a risk of inhalation.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area as described above.
-
Report: Report the incident to your laboratory supervisor and EHS department.
References
- Benchchem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-2-phenylquinoline.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Matrix Scientific. (2017). Safety Data Sheet: 6-Methoxyquinolin-8-amine.
- Combi-Blocks, Inc. (2023). Safety Data Sheet: 4-Chloro-7-methoxy-2-phenylquinoline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-8-methoxy-2-methylquinoline.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- Sigma-Aldrich. (2024). Safety Data Sheet.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
